molecular formula C14H10BrFN2O3 B4566614 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea

Cat. No.: B4566614
M. Wt: 353.14 g/mol
InChI Key: LBJCMZPXAZJLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a 1,3-benzodioxole ring and a 4-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea can be synthesized through a multi-step process involving the following key steps:

    Formation of the 1,3-benzodioxole ring: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions.

    Bromination and fluorination: The phenyl ring can be selectively brominated and fluorinated using appropriate reagents such as bromine and fluorine gas or other fluorinating agents.

    Urea formation: The final step involves the reaction of the substituted phenyl isocyanate with the 1,3-benzodioxole derivative to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea group.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the bromine and fluorine substituents, resulting in different chemical and biological properties.

    1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-fluorophenyl)urea: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCMZPXAZJLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.